Superior Thermal Stability of TDMAZ vs. TEMAZ: Onset of Thermal Decomposition
The onset temperature for thermal decomposition of TDMAZ vapor on a heated surface is 240±10 °C, with maximum thermolysis occurring above 280 °C [1]. In stark contrast, its close analog TEMAZ (tetrakis(ethylmethylamino)zirconium) begins to decompose in delivery lines at temperatures above ~100 °C and exhibits significant CVD contribution above 300 °C that destroys film conformality [2]. This represents an approximate 140 °C higher threshold for thermal stability for TDMAZ compared to TEMAZ under relevant process conditions.
| Evidence Dimension | Onset Temperature of Thermal Decomposition |
|---|---|
| Target Compound Data | 240 ± 10 °C (vapor on heated surface) |
| Comparator Or Baseline | TEMAZ: >100 °C (onset in delivery lines); significant CVD above 300 °C |
| Quantified Difference | TDMAZ stable to approx. 140 °C higher temperature |
| Conditions | Mass spectrometric analysis of gas phase composition for TDMAZ; comparative precursor data for TEMAZ from industry technical resources |
Why This Matters
The wider thermal processing window of TDMAZ enables high-temperature ALD/CVD processes (>200 °C) without parasitic gas-phase decomposition, which is essential for achieving high-density, crystalline films with low impurity levels and excellent conformality.
- [1] Vikulova, E.S.; Zelenina, L.N.; Turgambaeva, A.E.; Ilyin, I.Y.; Dorovskikh, S.I.; Morozova, N.B. Study of thermal properties of tetrakis(dimethylamido)zirconium as a precursor for atomic layer deposition processes. Russian Chemical Bulletin, 2025, 74, 1864–1870. DOI: 10.1007/s11172-024-4671-2. View Source
- [2] Mironova Labs. TMHD vs Alternative Precursors: Data-driven comparison of TMHD precursors against competing ligand chemistries. Technical Resource, 2025. View Source
